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Compound Focus: Temuterkib

CAS No.: 1951483-29-6

Cat. No.: S534056

Temuterkib is a novel, selective, ATP-competitive, and orally bioavailable small molecule inhibitor of the
extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2]. As the final node in the Mitogen-Activated
Protein Kinase (MAPK) signaling cascade, its inhibition is a strategic approach for treating cancers driven by

upstream pathway alterations [2].

The table below summarizes its core characteristics:

Property Description
Alternative Names LY-3214996, LY3518429 [3]
Originator/Developer Eli Lilly and Company; Dana-Farber Cancer Institute; Netherlands Cancer

Institute; The Lustgarten Foundation [3]

Mechanism of Action Mitogen-activated protein kinase 1 (MAPK1/ERK2) and MAPK3 (ERK1)
inhibitor [3] [4]

Primary Indication Investigation for solid tumors, pancreatic cancer, colorectal cancer,
NSCLC, and glioblastoma [3] [5]

Highest Development Phase Il (as of September 2025) [3]
Phase
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Property Description

Molecular Formula C22H27N702S [1]

In biochemical assays, Temuterkib potently inhibits both ERK1 and ERK2 with an IC50 of 5 nM for each
[1] [2]. Preclinical studies show it effectively suppresses cellular phosphorylation of downstream targets like
RSK1 in BRAF and RAS mutant cancer cell lines, and demonstrates significant antitumor activity in various

xenograft models [1] [2].

Rationale for Combination Therapy and Key Strategies

While Temuterkib shows single-agent activity, a primary rationale for combination therapy is to overcome
innate and acquired resistance and achieve more durable patient responses [6]. Feedback reactivation
within the complex MAPK pathway often limits the efficacy of targeted agents, necessitating vertical or

horizontal pathway blockade [7] [6].

The diagram below illustrates the key targets and rationale for Temuterkib combination therapy within the

KRAS signaling pathway.
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The most advanced and clinically supported combination strategies are summarized below.

L. . . Development
Combination Partner Target Rationale & Evidence

Stage
Abemaciclib CDK4/6 Dual blockade of ERK-driven Phase 0/2 Clinical
proliferation & cell cycle progression; Trial
well-tolerated, potent tumor growth (NCT04391595)

inhibition/regression in KRAS mutant [5]
colorectal & NSCLC models [8] [1] [5].

SHP2 Inhibitors (e.g., SHP2 Vertical inhibition of MAPK pathway; Preclinical / Early
Batoprotafib/TNO155) (Upstream highly effective in reducing viability of  Clinical

of RAS) multicell-type tumor spheroids [7].
SOS1 Inhibitors (e.g., SOS1 Prevents KRAS activation; Preclinical / Early
BI-3406) (Upstream combination with Temuterkib shown Clinical

of RAS) highly effective [7].
MEK Inhibitors (e.g., MEK Vertical pathway blockade; enhanced  Preclinical
Trametinib) (Upstream efficacy but requires careful

of ERK) management of potential toxicity [7].
Pan-RAF Inhibitors RAF Synergistic effect observed in KRAS- Preclinical
(e.g., LY3009120) (Upstream mutant HCT116 colorectal cancer

of MEK) xenograft model [2].

Experimental Protocols and Assays

LC-MS/MS Bioanalytical Method for Quantification

A validated method simultaneously determines Temuterkib, abemaciclib, and its active metabolites (M2,

M20) in human plasma, brain tumor tissue, and cerebrospinal fluid (CSF) [8].
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¢ Instrumentation: SCIEX ExionLC UHPLC system coupled with a Sciex QTRAP 6500+ mass
spectrometer [8].
e Chromatography:
Column: Phenomenex Kinetex F5 (100 mm x 2.1 mm, 2.6 ym).
Mobile Phase: A) 5 mM ammonium formate with 0.1% formic acid; B) Acetonitrile:Methanol
(2:1, viv).
Gradient: Isocratic at 45% B for 1.5 min, followed by a wash at 95% B.
Flow Rate & Run Time: 0.5 mL/min; total run time 3.8 min.
Injection Volume: 2 pL [8].
e Mass Spectrometry: Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM)
mode [8].
e Sample Preparation: Simple one-step protein precipitation. For unbound fraction determination, an
optimized equilibrium dialysis protocol is used [8].
¢ Method Validation:
o Linearity: 0.2-500 nM for all analytes.
o Sensitivity: Lower Limit of Quantification (LLOQ) of 0.2 nM.
o Precision & Accuracy: Intra- and inter-batch accuracy within £20% (LLOQ) and +15% (other
QC levels); precision <20% (LLOQ) and <15% (other QC levels) [8].

[e]

o

[¢]

[¢]

[e]

In Vitro Cell Proliferation and Combination Screening

e Cell Lines: Utilize panels of cancer cell lines harboring MAPK pathway alterations (e.g., BRAF,
NRAS, or KRAS mutations) [1] [2].

e Compound Treatment: Treat cells with serial dilutions of Temuterkib as a single agent and in
combination with other targeted agents.

¢ Viability Assay: Measure cell proliferation after a defined period (e.g., 72-96 hours) using assays like
CellTiter-Glo.

o Data Analysis: Calculate IC50 values for single agents and combination indices (Cl) to assess
synergistic, additive, or antagonistic effects [7].

Clinical Trial Protocol Example: Glioblastoma
Combination

A Phase 0/2 study (NCT04391595) investigates Temuterkib with abemaciclib in recurrent glioblastoma

patients scheduled for surgical resection [5].

e Study Design: Open-label, multicenter trial.
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Patient Population: Adults with recurrent glioblastoma (WHO Grade V) who have progressed
following standard therapy.
Dosing Regimen:

o LY3214996 (Temuterkib): 400 mg, orally, once daily (QD) for 6 doses.

o Abemaciclib: 100 mg, orally, twice daily (BID) for 11 doses.

o Treatment is administered over approximately 5.5 days prior to surgery [5].
Primary Objective (Phase 0): To assess the central nervous system (CNS) penetration of the drugs
by measuring their total and unbound concentrations in resected enhancing and non-enhancing
tumor tissue [8] [5].
Key Biomarkers: Tumor tissue is analyzed for pharmacodynamic (PD) effects, including changes in
pRSK, pERK, pRB, pFOXM1, MIB-1, and Cleaved Caspase 3 levels compared to baseline archival
tissue [5].

Formulation and Preclinical Dosing

For

in vivo research, Temuterkib is typically administered orally. One published protocol uses a

homogeneous suspension [1].

Vehicle: 0.5% Methylcellulose (CMC-Na) solution.
Preparation:

o Add Temuterkib powder to the CMC-Na vehicle.

o Mix thoroughly to achieve a homogeneous suspension.
Target Concentration: =5 mg/mL.
Dosing in Mice: 100 mg/kg, administered orally (0.g.) [1].

Temuterkib demonstrates favorable pharmacokinetic properties in preclinical models, including good oral

bioavailability (75.4% in dogs) and significant in vivo efficacy in human cancer xenograft models [1].

Conclusion and Future Directions

Temuterkib represents a promising therapeutic option for cancers driven by MAPK pathway alterations.

Rational combination strategies, particularly with CDK4/6 inhibitors like abemaciclib and upstream

inhibitors like SHP2 or SOS1, are crucial to overcome resistance and improve clinical outcomes. The

ongoing clinical trials will be pivotal in validating these approaches and translating them into patient benefit.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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